Cas no 583811-70-5 (Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI))
![Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI) structure](https://nl.kuujia.com/scimg/cas/583811-70-5x500.png)
583811-70-5 structure
Productnaam:Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI)
Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI)
- 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Pyrazolo[3,4-b]azepine,1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)-(9ci)
- 583811-70-5
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- Inchi: InChI=1S/C13H23N3/c1-4-16-13-11(7-5-6-8-14-13)12(15-16)9-10(2)3/h10,14H,4-9H2,1-3H3
- InChI-sleutel: KNYZMWRBBPJFIB-UHFFFAOYSA-N
- LACHT: CCN1C2=C(CCCCN2)C(=N1)CC(C)C
Berekende eigenschappen
- Exacte massa: 221.189
- Monoisotopische massa: 221.189
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 27.6A^2
- XLogP3: 3.2
Pyrazolo[3,4-b]azepine, 1-ethyl-1,4,5,6,7,8-hexahydro-3-(2-methylpropyl)- (9CI) Gerelateerde literatuur
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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